1,4-Diazepane-5-carboxamide

Descripción general

Descripción

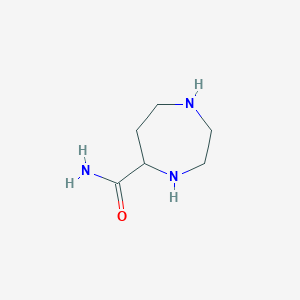

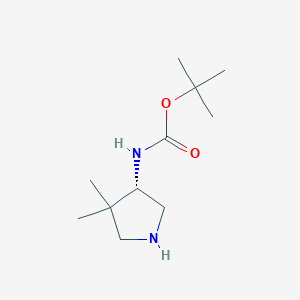

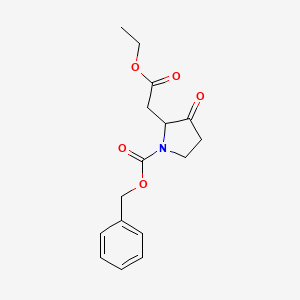

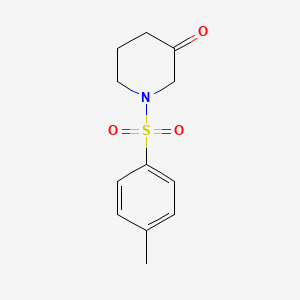

1,4-Diazepane-5-carboxamide, also known as ‘DZP’, is a heterocyclic organic compound comprising of a diazepane ring with a carboxamide functional group . It is a powder at room temperature .

Synthesis Analysis

The synthesis of 1,4-diazepane derivatives has been achieved through various methods. One such method involves sequential Ugi 4CC/Staudinger/intramolecular nucleophilic cyclization and Ugi 4CC/Staudinger/aza-Wittig reactions . Another approach involves combinations of cyclic sulfamidate and hydroxy sulfonamide building blocks .Molecular Structure Analysis

The molecular structure of 1,4-Diazepane-5-carboxamide is characterized by a diazepane ring with a carboxamide functional group . The molecular weight is 157.17 .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1,4-diazepane derivatives include sequential Ugi 4CC/Staudinger/intramolecular nucleophilic cyclization and Ugi 4CC/Staudinger/aza-Wittig reactions .Physical And Chemical Properties Analysis

1,4-Diazepane-5-carboxamide is a powder at room temperature . It has a molecular weight of 157.17 .Aplicaciones Científicas De Investigación

Synthesis and Biological Evaluation of Novel Homopiperazine Derivatives as Anticancer Agents

- Research Overview: This study focuses on the synthesis of novel 1-benzhydryl-4-(substituted phenylcarboxamide / carbothioamide)-1,4-diazepane derivatives. These molecules were evaluated for their anticancer activity, particularly against the B-cell leukemic cell line, Reh. Notably, carboxamide moiety containing derivatives displayed significant activity, with one particular compound, 4-benzhydryl-N-(3-chlorophenyl)-1,4-diazepane-1-carboxamide, showing promising results with an IC50 value of 18 µM (Teimoori et al., 2011).

A Practical Synthesis of (S)-tert-Butyl 3-Methyl-1,4-diazepane-1-carboxylate

- Research Overview: This paper discusses a practical synthesis method for (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, a key intermediate of the Rho–kinase inhibitor K-115. The synthesis involves an intramolecular Fukuyama–Mitsunobu cyclization starting from commercially available diamino alcohols. This method was devised to facilitate multikilogram production of this compound (Gomi et al., 2012).

Synthesis and Evaluation of 1,4-diazepane Derivatives as T-type Calcium Channel Blockers

- Research Overview: The study presents the synthesis and biological evaluation of 1,4-diazepane derivatives as potential T-type calcium channel blockers. One of the compounds, identified as 4s, was highlighted for its selectivity over hERG and N-type calcium channels and favorable pharmacokinetic characteristics, making it a candidate for further investigation in T-type calcium channel related diseases (Gu et al., 2010).

Synthesis of 1,4-diazepanes and benzo[b][1,4]diazepines by a Domino Process

- Research Overview: This research describes a solvent-free method for synthesizing 1,4-diazepanes and tetrahydro- and decahydro-1,5-benzodiazepines, starting from simple 1,2-diamines and alkyl 3-oxohex-5-enoates. The process involves in situ generation of an aza-Nazarov reagent followed by cyclization via an intramolecular aza-Michael reaction. This method represents a step- and atom-economical approach to synthesizing these compounds (Maiti et al., 2020).

Novel Syntheses of Tetrahydrobenzodiazepines and Dihydropyrazines via Isocyanide-based Multicomponent Reactions

- Research Overview: This study developed novel isocyanide-based multicomponent reactions for the efficient synthesis of 2,3,4,5-tetrahydro-1H-benzo[b][1,4]diazepine-2-carboxamides and 1,6-dihydropyrazine-2,3-dicarbonitriles. The method demonstrated high yields and regiochemical control, performed at ambient temperature, and presents a novel approach to synthesizing these compounds (Shaabani et al., 2010).

Synthesis, Crystal Structures, and Docking Studies of 1,4-diazepan-5-one Derivatives

- Research Overview: This research involved the synthesis and characterization of 1,4-diazepan-5-one derivatives, focusing on their crystal structures and molecular docking with potential target proteins. These compounds, due to their structure and properties, have potential applications in medicinal chemistry, particularly as inhibitors at the active sites of target proteins (Velusamy et al., 2015).

1,4-Diazepane Compounds as Potent and Selective CB2 Agonists

- Research Overview: This study identified 1,4-diazepane compounds as potent cannabinoid receptor 2 (CB2) agonists with excellent selectivity against cannabinoid receptor 1. The research focused on optimizing the metabolic stability of these compounds, resulting in the identification of compounds with good stability in liver microsomes and promising pharmacokinetic profiles (Riether et al., 2011).

Synthesis of N-Pyrrolyl(furanyl)-Substituted Piperazines, 1,4-Dizepanes, and 1,4-Diazocanes

- Research Overview: This paper reports a catalyst-free synthesis of N-pyrrolyl(furanyl)-piperazines, 1,4-diazepanes, and 1,4-diazocanes. The method described is a three-component one-pot synthesis with high chemo- and regioselectivity, yielding several examples efficiently (Mittersteiner et al., 2019).

Direcciones Futuras

Propiedades

IUPAC Name |

1,4-diazepane-5-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N3O/c7-6(10)5-1-2-8-3-4-9-5/h5,8-9H,1-4H2,(H2,7,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCXKGXBEQDZZLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCNC1C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30630495 | |

| Record name | 1,4-Diazepane-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30630495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,4-Diazepane-5-carboxamide | |

CAS RN |

220364-88-5 | |

| Record name | 1,4-Diazepane-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30630495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Methyl-2-propyl-2H-pyrano[4,3-b]pyran-5-one](/img/structure/B3368875.png)